5-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1,2-dimethyl-1H-pyrazol-2-ium
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Overview
Description
5-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1,2-DIMETHYL-1H-PYRAZOL-2-IUM is a heterocyclic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pyrazolium ion through an ethenyl linkage. The compound’s structure allows it to exhibit interesting chemical and physical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1,2-DIMETHYL-1H-PYRAZOL-2-IUM involves several steps. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach involves the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 . Additionally, the Heck reaction of p-dimethylaminovinylbenzene with bromoquinoxalines in the presence of palladium acetate can be employed to introduce the dimethylanilinoethenyl moiety at specific positions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1,2-DIMETHYL-1H-PYRAZOL-2-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or pyrazolium ion are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
5-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1,2-DIMETHYL-1H-PYRAZOL-2-IUM has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s unique properties are being investigated for use in materials science, including the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 5-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1,2-DIMETHYL-1H-PYRAZOL-2-IUM involves its interaction with molecular targets through its dimethylamino and pyrazolium groups. These interactions can modulate various pathways, including those involved in signal transduction and molecular recognition. The compound’s ability to participate in electron transfer reactions and form stable complexes with other molecules underlies its effects in different applications.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate: Known for its efficiency in generating THz waves through difference frequency generation.
Bis[4-(dimethylamino)phenyl]squaraine: Exhibits strong electrogenerated chemiluminescence and is used in ECL analysis and imaging.
Isomeric (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines: Serve as precursors for nonlinear optical chromophores with high first hyperpolarizability values.
Uniqueness
5-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1,2-DIMETHYL-1H-PYRAZOL-2-IUM stands out due to its specific structural arrangement, which imparts unique electronic and optical properties. Its ability to form stable complexes and participate in various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C15H20N3+ |
---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
4-[(E)-2-(1,2-dimethylpyrazol-1-ium-3-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H20N3/c1-16(2)14-8-5-13(6-9-14)7-10-15-11-12-17(3)18(15)4/h5-12H,1-4H3/q+1 |
InChI Key |
VJSJGFNJNLGVCP-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C(=CC=[N+]1C)/C=C/C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CN1C(=CC=[N+]1C)C=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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